5,6-Bis(octyloxy)-2,1,3-benzothiadiazole
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Overview
Description
5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C22H36N2O2S . It has a molecular weight of 392.61 . This compound is used as a photoactive material in organic solar cells .
Synthesis Analysis
The compound has been synthesized by Stille coupling polymerization . The detailed synthetic process involves the use of monomer 1, triethylamine, selenium dioxide, and dichloromethane .Molecular Structure Analysis
The InChI code for this compound is 1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 . Its canonical SMILES is CCCCCCCCOC1=CC2=NSN=C2C=C1OCCCCCCCC .Chemical Reactions Analysis
This compound has been used in the synthesis of donor-acceptor conjugated polymers . These polymers have been used as photoactive materials in organic solar cells .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a topological polar surface area of 72.5 Ų and a rotatable bond count of 16 . The compound has a XLogP3-AA value of 8.6, indicating its lipophilicity .Scientific Research Applications
Electrochemical and Optical Properties for Electrochromic Devices : The compound shows promise in electrochromic devices due to its influence on polymer electronic properties (Goker, Hizalan, Udum, & Toppare, 2014).
Synthesis and Photovoltaic Properties : It is used in the synthesis of polymers with strong light-harvesting ability and significant photovoltaic properties (Wang, Qing, Sun, Li, & Wang, 2013).
Improvement in Organic Solar Cells : Introduction of this compound into polymers has been found to enhance the performance of organic solar cells due to its impact on molecular conformation and planarity (Qin, Li, Li, Du, Veit, Schleiermacher, Andersson, Bo, Liu, Inganäs, Wuerfel, & Zhang, 2009).
Tuning Band Gap and Optical Contrast : The incorporation of the compound in polymers results in a redshift of the ultraviolet–visible absorption spectrum and a reduction in the energy band gap, influencing optical and electrochromic properties (Xu, Kong, Wang, Wang, & Zhao, 2018).
Application in Conjugated Polymer Nanoparticles for Cancer Therapy : Conjugated polymer nanoparticles containing this compound have been developed for cancer imaging and therapy, showcasing multifunctional theranostic capabilities (Feng, Fang, Liu, Geng, Ding, & Liu, 2017).
Enhancing Photovoltaic Performance : Its use in copolymers results in enhanced photovoltaic performance and higher power conversion efficiency (Hunan, Al-Faifi, Iraqi, Watters, Kingsley, & Lidzey, 2011).
Solvent-Dependent Self-Assembly : The compound exhibits solvent-dependent self-assembly properties, influencing molecular interactions and formations on surfaces (Zha, Miao, Li, Liu, Miao, & Deng, 2013).
Role in Donor-Acceptor Type Copolymers : It is integral in the synthesis of donor-acceptor type copolymers, affecting their optical properties and potential use in solar cells (Anant, Mangold, Lucas, Laquai, & Jacob, 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5,6-dioctoxy-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYCNFWCQGDJRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC2=NSN=C2C=C1OCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856411 |
Source
|
Record name | 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254353-37-1 |
Source
|
Record name | 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of incorporating 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole into conjugated polymers for solar cell applications?
A: this compound is often used as an electron-accepting building block in conjugated polymers designed for organic solar cells. Theoretical calculations and experimental results demonstrate that incorporating this molecule into a D-π-A-π-A structured polymer, compared to a simpler D-π-A structure, leads to several beneficial effects for solar cell performance [, ].
Q2: What specific improvements in solar cell performance were observed when using a D-π-A-π-A polymer containing this compound?
A: Researchers synthesized two polymers: a D-π-A-π-A polymer (PC-TBTBT) and a D-π-A polymer (PC-TBT), both incorporating this compound. The D-π-A-π-A polymer (PC-TBTBT) exhibited superior performance in solar cell devices []:
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